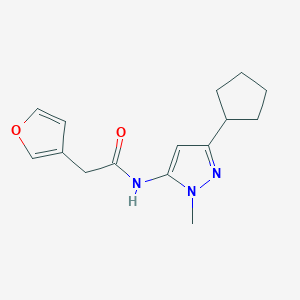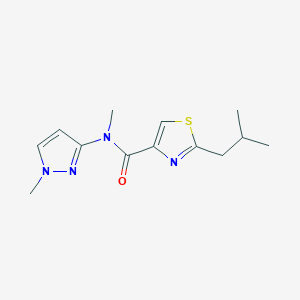
4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes multiple heterocyclic rings and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling of the Rings: The oxazole and pyrazole rings are then coupled through a series of condensation reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing advanced purification techniques such as column chromatography, recrystallization, or HPLC (high-performance liquid chromatography) to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving inflammation or cancer.
Material Science: Exploration of its properties for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe or tool in various biological assays.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide: shares structural similarities with other oxazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-methyl-N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-11-15(17(27-23-11)13-7-5-4-6-8-13)22-18(25)16-12(2)21-19(26-16)14-9-20-24(3)10-14/h4-10H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSOXIXUSFSCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CN(N=C2)C)C(=O)NC3=C(ON=C3C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6971597.png)
![5-tert-butyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]thiophene-2-carboxamide](/img/structure/B6971614.png)

![4-tert-butyl-N-[2-oxo-2-(2H-triazol-4-ylamino)ethyl]benzamide](/img/structure/B6971627.png)

![1-[4-(3-Methylpyrrolidin-1-yl)phenyl]-3-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]urea](/img/structure/B6971663.png)
![N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B6971665.png)
![3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide](/img/structure/B6971672.png)

![N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6971684.png)
![6-[3-(3-Methoxypropoxy)azetidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6971691.png)
![(1R,2R)-2-(5-chlorothiophen-2-yl)-N-[3-(2,5-dioxoimidazolidin-1-yl)-4-fluorophenyl]cyclopropane-1-carboxamide](/img/structure/B6971698.png)

![5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one](/img/structure/B6971717.png)
